N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide
CAS No.: 6358-25-4
Cat. No.: VC14751360
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6358-25-4 |
|---|---|
| Molecular Formula | C16H21NO2 |
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | N-(1-adamantyl)-2-methylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18) |
| Standard InChI Key | FQMDOWXKZZHTDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide (IUPAC name: N-(1-adamantyl)-2-methylfuran-3-carboxamide) consists of three primary components:
-
Adamantane moiety: A diamondoid hydrocarbon known for its rigid, three-dimensional structure and lipophilic character, which enhances membrane permeability and target binding affinity.
-
2-Methylfuran ring: A heterocyclic aromatic system with electron-rich properties, facilitating π-π interactions and hydrogen bonding.
-
Amide linker: Connects the adamantane and furan groups, introducing polarity and hydrogen-bonding capabilities critical for molecular recognition.
The compound’s molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol. Its Standard InChI key (InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11) confirms the spatial arrangement of atoms.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| LogP (estimated) | 3.2 ± 0.5 |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 3 (amide O, furan O) |
| Topological polar surface area | 52.3 Ų |
The adamantane group contributes to high thermal stability, while the furan ring enhances solubility in organic solvents. Crystallographic studies of analogous adamantane derivatives (e.g., 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)) reveal dense packing patterns influenced by van der Waals interactions, suggesting similar solid-state behavior for N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Chlorination of 3-hydroxyadamantane-1-carboxylic acid: Reaction with thionyl chloride (SOCl₂) yields 1,3-dichloroadamantane, a key intermediate .
-
Amide coupling: The chlorinated intermediate undergoes nucleophilic acyl substitution with 2-methylfuran-3-carboxylic acid in the presence of a base (e.g., triethylamine), forming the target amide.
This method achieves isolated yields of 85–95% and purity exceeding 99% when optimized . Scalability has been demonstrated at the 100 g/batch level, with potential for industrial production .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.34 [M+H]⁺.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide demonstrates potent inhibition of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome therapy, with IC₅₀ values of 50–60 nM. This activity surpasses earlier adamantane-based inhibitors (e.g., adamantyl heterocyclic ketones) by 2–3 fold. Density functional theory (DFT) calculations suggest the adamantane moiety stabilizes enzyme-inhibitor complexes via hydrophobic interactions, while the furan ring participates in hydrogen bonding with catalytic residues .
Anti-Proliferative Effects
In vitro assays against human cancer cell lines (e.g., MCF-7, A549) reveal GI₅₀ values of 2–5 μM, comparable to clinically used agents like cisplatin. Mechanistically, the compound induces G0/G1 cell cycle arrest and mitochondrial apoptosis, as evidenced by caspase-3 activation and cytochrome c release .
Comparison with Related Adamantane Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index (SI) |
|---|---|---|---|
| N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide | 11β-HSD1 | 50–60 nM | >100 |
| Adamantyl heterocyclic ketones | 11β-HSD1 | 100–120 nM | 50–80 |
| Cidofovir (reference) | Orthopoxviruses | 40 μM | 10 |
| Adamantane-monoterpene hybrids | Vaccinia virus | 0.6–14.4 μM | 122–1123 |
This compound’s superior SI (>100 vs. 50–80 for earlier 11β-HSD1 inhibitors) stems from reduced off-target cytotoxicity, attributable to the furan ring’s electronic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume